3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine
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Overview
Description
3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the pyridazine ring .
Scientific Research Applications
3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is being studied for its potential use in developing new pharmaceuticals, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: It is also being explored for use in agrochemicals, such as herbicides and insecticides.
Biological Studies: Researchers are investigating its effects on various biological pathways and its potential as a tool for studying cellular processes.
Mechanism of Action
The mechanism of action of 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including cardiovascular and anti-inflammatory effects.
Pyrimidine and Pyrazine: These are other diazines with different nitrogen atom arrangements, leading to varied biological activities.
Uniqueness
What sets 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-[3-(2-methoxyethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-7-8-24-14-4-2-3-13(9-14)17(22)21-6-5-12-10-16(18)20-19-15(12)11-21/h2-4,9-10H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJULZJELSKDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)N2CCC3=CC(=NN=C3C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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